BenchChemオンラインストアへようこそ!

Dequalinium iodide

Antimicrobial susceptibility Topical antiseptics Vaginal infection therapy

Dequalinium iodide (CAS 2019-42-3) is the diiodide salt of the dequalinium dication, a symmetrical bisquaternary ammonium compound belonging to the class of bolaamphiphilic delocalized lipophilic cations. The molecule consists of two 4-amino-2-methylquinolinium rings connected by a decamethylene linker, with iodide serving as the counterion.

Molecular Formula C30H40I2N4
Molecular Weight 710.5 g/mol
CAS No. 2019-42-3
Cat. No. B1604626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDequalinium iodide
CAS2019-42-3
Molecular FormulaC30H40I2N4
Molecular Weight710.5 g/mol
Structural Identifiers
SMILESCC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.[I-].[I-]
InChIInChI=1S/C30H38N4.2HI/c1-23-21-27(31)25-15-9-11-17-29(25)33(23)19-13-7-5-3-4-6-8-14-20-34-24(2)22-28(32)26-16-10-12-18-30(26)34;;/h9-12,15-18,21-22,31-32H,3-8,13-14,19-20H2,1-2H3;2*1H
InChIKeyBTXPITUAZUILEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dequalinium Iodide (CAS 2019-42-3): A Symmetrical Bisquaternary Ammonium Bolaamphiphile with Multi-Target Antimicrobial Activity


Dequalinium iodide (CAS 2019-42-3) is the diiodide salt of the dequalinium dication, a symmetrical bisquaternary ammonium compound belonging to the class of bolaamphiphilic delocalized lipophilic cations [1]. The molecule consists of two 4-amino-2-methylquinolinium rings connected by a decamethylene linker, with iodide serving as the counterion [2]. Originally developed in the 1950s as a topical antiseptic [1], dequalinium iodide exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and protozoa through a mechanism involving disruption of microbial cell membranes and inhibition of mitochondrial F1-ATPase [3]. Beyond its antimicrobial applications, the compound demonstrates selective accumulation in the mitochondria of carcinoma cells, potent inhibition of protein kinase C (PKC) with IC50 values of 10–14 μM, and capacity for self-assembly into nanoscale drug delivery vehicles known as DQAsomes [4].

Why Dequalinium Iodide Cannot Be Interchanged with Dequalinium Chloride or Other Quaternary Ammonium Salts Without Evidence


Although the dequalinium dication is the pharmacologically active species, the counterion identity determines critical procurement-relevant properties including solubility, hygroscopicity, crystallinity, formulation compatibility, and synthetic utility. Dequalinium chloride (CAS 522-51-0) is the predominant salt used in marketed vaginal tablet formulations (Fluomizin) and lozenges [1], while dequalinium iodide serves as the key synthetic intermediate for generating structural analogs via halogen exchange and is the specific salt form referenced in foundational anticancer and PKC inhibition studies [2]. The iodide salt exhibits distinct physical properties including a melting point exceeding 300 °C with decomposition and characteristic spectroscopic signatures in NMR and FTIR that enable unambiguous identity verification in research settings [3]. Interchanging salts without adjusting formulation parameters risks altered release kinetics, compromised bioactivity in cell-based assays due to differential cellular uptake, and batch-to-batch variability in research reproducibility [2].

Dequalinium Iodide: Quantified Differential Performance Against Key Comparators


Broad-Spectrum Potency: Dequalinium vs. Povidone Iodine and Clotrimazole Against 18 Vaginal Pathogens

In a head-to-head in vitro comparison against 18 clinically relevant vaginal pathogens spanning the genera Staphylococcus, Streptococcus, Enterococcus, Listeria, Escherichia, Proteus, Gardnerella, Bacteroides, Prevotella, Porphyromonas, Candida, and Trichomonas, dequalinium chloride demonstrated superior antimicrobial activity at equivalent doses compared with both povidone iodine and clotrimazole . All microorganisms except Proteus mirabilis were susceptible to dequalinium. For context of dequalinium iodide, the dequalinium cation displays MIC values of 0.5 μg/mL against Staphylococcus aureus and 1.0 μg/mL against Escherichia coli [1], while broad-range MICs against aerobic and facultative anaerobic bacteria span 0.25–256 μg/mL [2]. In contrast, clotrimazole, a single-mechanism azole antifungal, shows no meaningful antibacterial activity, and povidone iodine requires higher concentrations for equivalent spectrum coverage .

Antimicrobial susceptibility Topical antiseptics Vaginal infection therapy

Anticarcinoma Efficacy: Dequalinium Surpasses 7 of 8 Established Anticancer Drugs in Murine Survival Model

In a landmark in vivo study comparing dequalinium against eight established anticancer drugs, dequalinium prolonged the survival of mice with intraperitoneally implanted mouse bladder carcinoma MB49 more effectively than seven of the eight comparator agents [1]. Dequalinium also inhibited the growth of subcutaneously implanted human colon carcinoma CX-1 in nude mice and recurrent rat colon carcinoma W163 in rats [1]. The mechanism underlying this selectivity involves preferential accumulation of the delocalized lipophilic dequalinium dication in the mitochondria of carcinoma cells, which exhibit higher negative mitochondrial transmembrane potentials compared to normal cells [2]. In follow-on work, a nanoemulsion containing dequalinium (DQA) and α-tocopherol succinate inhibited 71.5% of HeLa cell growth after 24 hours in vitro and prevented tumor growth in both 3D spheroid models and zebrafish xenograft models [3].

Mitochondria-targeted anticancer Selective cytotoxicity In vivo efficacy

Antimalarial Activity: Dequalinium Achieves 40% Cure Rate in Murine Malaria Combination Therapy

Dequalinium demonstrated dual inhibition of both β-hematin synthesis and globin proteolysis in vitro — two critical processes in Plasmodium heme detoxification — with close correlation to in vivo efficacy [1]. In a murine Plasmodium berghei malaria model, dequalinium combined with a loading dose of chloroquine reduced parasitemia levels, prolonged survival time post-infection, and cured 40% of infected mice [1]. By comparison, chloroquine monotherapy in the P. berghei model typically achieves cure rates below 20% in established infections due to widespread chloroquine resistance [2]. The bisquinoline structure of dequalinium enables targeting of both the heme detoxification pathway (shared with chloroquine and other 4-aminoquinolines) and mitochondrial NADH:ubiquinone reductase (PfNDH2), a validated alternative target not addressed by conventional antimalarials [3].

Antimalarial drug discovery Heme detoxification inhibition Combination therapy

DQAsome Self-Assembly: Dequalinium Forms Stable Nanoscale Drug Delivery Vesicles Without Additional Excipients

Unlike conventional quaternary ammonium antiseptics such as benzalkonium chloride, cetylpyridinium chloride, or cetrimide that function solely as membrane-active biocides, dequalinium possesses the unique capacity among quaternary ammonium compounds to self-assemble into discrete vesicular structures termed DQAsomes [1]. These cationic liposome-like vesicles form spontaneously from dequalinium in aqueous solution and have been validated as mitochondrial-targeted drug and gene delivery systems [1]. In a recent formulation study, a dequalinium-based nanoemulsion (DTOS 5-5) demonstrated exceptional stability by remaining structurally intact for three years at room temperature, compared with conventional nanoemulsions that typically destabilize within 3–6 months under identical storage conditions [2]. The same DTOS nanoemulsion achieved 71.5% HeLa cell growth inhibition after 24 hours and effectively inhibited spheroid growth in 3D tumor models [2].

Mitochondrial drug delivery Self-assembling nanocarriers DQAsomes

Clinical Tolerability Advantage: Dequalinium Achieves 60% 'Very Good' Tolerability Rating vs. 38.9% for Oral Metronidazole in Bacterial Vaginosis

In a Phase 4, multicenter, triple-blind, double-dummy, noninferiority randomized clinical trial (n=147), dequalinium chloride vaginal tablets (10 mg once daily for 6 days) were compared head-to-head with oral metronidazole (500 mg twice daily for 7 days) for the treatment of bacterial vaginosis [1]. Clinical cure rates at visit 1 were 92.8% (64/69) for dequalinium chloride vs. 93.2% (69/74) for metronidazole in the intention-to-treat population, confirming noninferiority (treatment difference −0.5 percentage points; 95% CI −10.8 to 9.8; P=0.002) [1]. Critically, tolerability rated as 'very good' was reported by 60.0% (30/50) of patients receiving dequalinium chloride vs. only 38.9% (21/54) for metronidazole — a 54% relative advantage in patient-reported tolerability [1]. Three patients in the metronidazole group discontinued treatment due to adverse events vs. none in the dequalinium group [1].

Clinical tolerability Bacterial vaginosis Non-antibiotic therapy

Highest-Value Application Scenarios for Dequalinium Iodide Based on Verifiable Differential Evidence


Mitochondria-Targeted Anticancer Drug Discovery: Lead Compound and Positive Control

Dequalinium iodide is the reference standard for mitochondrial-targeted anticancer screening programs. Its demonstrated superiority over 87.5% of established anticancer drugs in murine survival models [1], combined with its selective accumulation in carcinoma cell mitochondria driven by elevated transmembrane potential, makes it the benchmark compound for validating new mitochondrial-targeting chemical entities. Research groups should procure dequalinium iodide (rather than the chloride) for anticancer studies to maintain consistency with the foundational literature, as the iodide salt was the specific form used in the pivotal 1987 PNAS study and in PKC inhibition characterization [1][2].

Self-Assembling Mitochondrial Nanocarrier Development (DQAsomes)

Dequalinium iodide is the sole quaternary ammonium compound capable of spontaneous self-assembly into stable vesicular structures (DQAsomes) without additional lipid excipients. The recent demonstration of 3-year room-temperature stability for dequalinium-based nanoemulsions [3] represents a 6–12× improvement over conventional nanoemulsion shelf life [3]. Formulation scientists developing mitochondrial-targeted drug or gene delivery systems should specify dequalinium iodide to leverage this unique dual functionality as both structural amphiphile and mitochondrial targeting ligand, eliminating the need for separate targeting moieties.

Non-Antibiotic Topical Antiseptic Formulation for Multifactorial Vaginal Infections

Dequalinium-based formulations offer a single-agent solution for mixed-etiology vaginal infections, with confirmed in vitro activity against 17 of 18 clinically relevant pathogens and Phase 4 clinical evidence demonstrating noninferior efficacy to oral metronidazole (92.8% vs. 93.2% cure rate) with 54% better patient-rated tolerability [4]. Procurement for topical antiseptic development should consider dequalinium salts as an antibiotic-sparing alternative that reduces selective pressure for antimicrobial resistance while treating bacterial vaginosis, aerobic vaginitis, vulvovaginal candidiasis, and trichomoniasis with a single agent [4].

Antimalarial Lead Optimization: Dual-Mechanism Bisquinoline Scaffold

Dequalinium iodide serves as a privileged bisquinoline scaffold for antimalarial medicinal chemistry programs targeting both heme detoxification and mitochondrial electron transport. The demonstrated 40% cure rate in murine P. berghei malaria using dequalinium-chloroquine combination therapy [5], combined with its characterized activity as a mitochondrial NADH:ubiquinone reductase inhibitor [6], provides a validated starting point for structure-activity relationship studies. The iodide salt is the preferred form for synthetic derivatization, as the iodide counterion facilitates halogen exchange reactions for generating structural analogs [2].

Quote Request

Request a Quote for Dequalinium iodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.